
Deca-3,7-dien-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deca-3,7-dien-2-one is an organic compound characterized by its unique structure, which includes two conjugated double bonds and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions: Deca-3,7-dien-2-one can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile under controlled conditions to form the desired product. Another method includes the use of cyclobutadieneiron tricarbonyl and p-benzoquinone in the presence of ceric ammonium nitrate, followed by purification steps .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the compound, followed by purification processes such as recrystallization or distillation.
化学反応の分析
Types of Reactions: Deca-3,7-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Deca-3,7-dien-2-one has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
作用機序
The mechanism of action of deca-3,7-dien-2-one involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds and a reactive ketone group. These functional groups allow the compound to interact with different molecular targets, facilitating reactions such as cycloadditions and substitutions. The pathways involved often include the formation of reactive intermediates that can further react to form more stable products .
類似化合物との比較
1-Oxaspiro[4.4]nona-3,6-dien-2-one: This compound shares a similar structural motif with deca-3,7-dien-2-one and undergoes similar types of reactions.
Bicyclo[2.2.2]octene derivatives: These compounds also feature conjugated double bonds and are used in similar applications, particularly in polymer synthesis.
Uniqueness: this compound is unique due to its specific combination of conjugated double bonds and a ketone group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in both academic research and industrial applications.
特性
CAS番号 |
189684-20-6 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
deca-3,7-dien-2-one |
InChI |
InChI=1S/C10H16O/c1-3-4-5-6-7-8-9-10(2)11/h4-5,8-9H,3,6-7H2,1-2H3 |
InChIキー |
VALLPPJVHNQXGZ-UHFFFAOYSA-N |
正規SMILES |
CCC=CCCC=CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14240162.png)
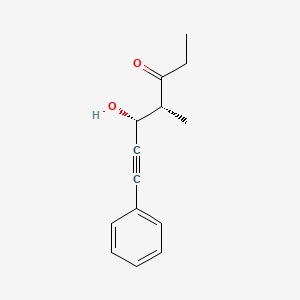

![1,2-Bis[bis(pentafluorophenyl)boryl]tetrafluorobenzene](/img/structure/B14240187.png)
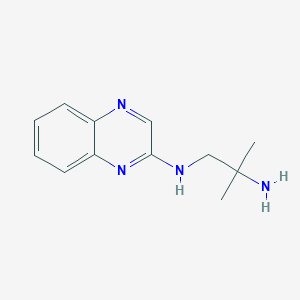

![Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester](/img/structure/B14240204.png)
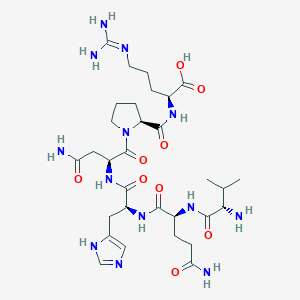

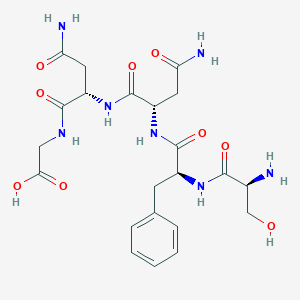
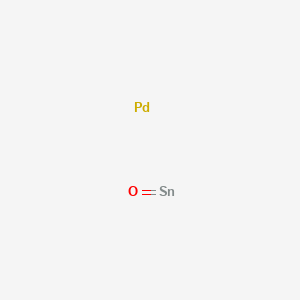

![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenol](/img/structure/B14240236.png)
![(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine](/img/structure/B14240246.png)
